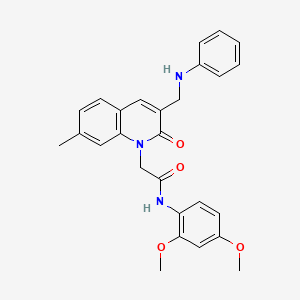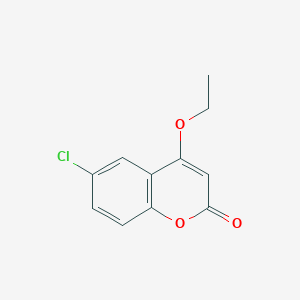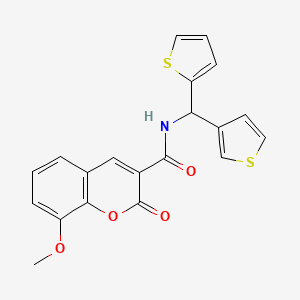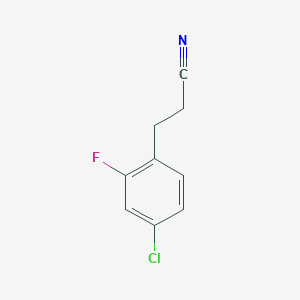
2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, also known as CT-3 or Ajulemic acid, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but it lacks the psychoactive effects of THC. CT-3 has been shown to have anti-inflammatory, analgesic, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Studies have demonstrated the use of morpholine and pyrrolidine derivatives, including those similar to 2-morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, in the synthesis of heterocyclic compounds and their potential applications in various fields of chemistry and pharmacology. For instance, the work by Yamagata et al. (1993) involved synthesizing dihydrothiophenium derivatives by reacting dihydro-2-morpholino-3-thiophenecarbonitriles with bis-(ethoxycarbonyl)carbenoid, showcasing a method to create stable compounds for further chemical analysis and potential drug development Yamagata, K., Takaki, M., Ohkubo, K., & Yamazaki, M. (1993). Similarly, Wu et al. (2016) synthesized novel scaffolds containing both morpholine and pyrrolidine motifs as compact modules for drug discovery, indicating the structural versatility and potential pharmacokinetic optimization these compounds offer Wu, G., Buyu, K., Tang, G., Zhu, W., Shen, H. C., Haixia, L., & Taishan, H. (2016).
Application in Drug Discovery and Pharmacology
The chemical structure and reactivity of compounds like 2-morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate make them valuable in drug discovery and pharmacological research. For example, Zhao et al. (2009) developed an efficient method for preparing a key intermediate in the synthesis of novel cannabinoid ligands, highlighting the role of morpholinoethyl pyrrolidine derivatives in synthesizing potential therapeutic agents Zhao, R., Wang, B., Wu, H., Hynes, J., Leftheris, K., Balasubramanian, B. N., Barrish, J., & Chen, B.-C. (2009). This underscores the compound's significance in creating new molecules with potential medical applications.
Enzymatic and Biological Activity
Research also extends into the enzymatic and biological activities of related compounds, exploring their potential as enzyme inhibitors or modulators of biological pathways. Pizova et al. (2017) prepared and characterized a series of proline-based carbamates, including pyrrolidine derivatives, as cholinesterase inhibitors, suggesting potential therapeutic applications in treating diseases like Alzheimer's Pizova, H., Havelkova, M., Štěpánková, Š., Bąk, A., Kauerová, T., Kozik, V., Oravec, M., Imramovský, A., Kollar, P., Bobál, P., & Jampílek, J. (2017).
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c18-15(20-10-7-16-5-8-19-9-6-16)17-4-3-14(11-17)21-12-13-1-2-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWTYLLHHHZBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2625688.png)
![6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625690.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2625692.png)
![(2,4-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2625694.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)

![1-(2,4,4a,5,6,7,8,8a-Octahydrobenzo[e][1,3]oxazin-3-yl)-2-chloroethanone](/img/structure/B2625697.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2625701.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625704.png)

![(1S,4S,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B2625709.png)